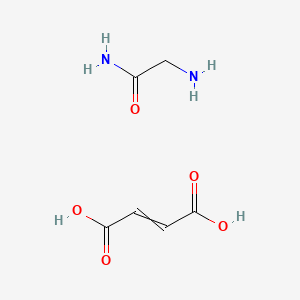

2-Aminoacetamide;but-2-enedioic acid

Description

Properties

CAS No. |

64408-02-2 |

|---|---|

Molecular Formula |

C6H10N2O5 |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

2-aminoacetamide;but-2-enedioic acid |

InChI |

InChI=1S/C4H4O4.C2H6N2O/c5-3(6)1-2-4(7)8;3-1-2(4)5/h1-2H,(H,5,6)(H,7,8);1,3H2,(H2,4,5) |

InChI Key |

IUXWLROZHZDZNE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)N.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Aminoacetamide;but 2 Enedioic Acid

Established Synthetic Pathways for 2-Aminoacetamide;but-2-enedioic acid

The primary route to synthesizing this compound involves a two-step process: first, the synthesis of 2-aminoacetamide, followed by its reaction with but-2-enedioic acid to form the salt.

A well-established method for producing 2-aminoacetamide is through the ammonolysis of 2-chloroacetamide (B119443) or its corresponding esters, such as ethyl chloroacetate (B1199739). wikipedia.orgorgsyn.org This reaction involves the nucleophilic substitution of the chlorine atom by an amino group from ammonia (B1221849). The reaction using aqueous ammonia with ethyl chloroacetate is a common laboratory and industrial preparation method. orgsyn.org

The subsequent salt formation is achieved by reacting the isolated 2-aminoacetamide with an equimolar amount of but-2-enedioic acid (typically fumaric acid, due to its stability and common use in pharmaceutical salts) in a suitable solvent. nih.gov The choice of solvent is critical to ensure the dissolution of both reactants and the precipitation of the resulting salt.

Reaction Scheme:

ClCH₂CONH₂ + 2 NH₃ → H₂NCH₂CONH₂ + NH₄Cl

H₂NCH₂CONH₂ + HOOC-CH=CH-COOH → [H₃N⁺CH₂CONH₂][⁻OOC-CH=CH-COOH]

For the synthesis of 2-aminoacetamide, optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include temperature, solvent, and reaction time.

Temperature: The reaction of a 2-haloacetamide with an amine is exothermic. google.com Therefore, maintaining a low temperature (typically between 0-20°C) is essential to minimize the formation of by-products from further alkylation of the desired product. orgsyn.org

Solvent: While the reaction can be carried out in various solvents like water, lower alcohols, or aromatic solvents, the choice depends on the specific amine used. google.com For the synthesis of unsubstituted 2-aminoacetamide, aqueous ammonia is commonly employed. orgsyn.org

Reaction Time: The reaction is generally completed within a few hours, though it can range from 30 minutes to 12 hours depending on the scale and temperature. google.com

Purification: The resulting 2-aminoacetamide derivative can be purified by conventional methods such as chromatography on silica (B1680970) gel, HPLC, distillation, or recrystallization. google.com

For the salt formation step, the choice of solvent is paramount. Alcohols like ethanol (B145695) or methanol (B129727) are often used, as they can dissolve the free base and the acid, while the resulting salt has lower solubility and precipitates out, allowing for easy isolation.

| Parameter | Condition | Rationale |

| Reactants | 2-Chloroacetamide, Aqueous Ammonia | Readily available and effective for ammonolysis. orgsyn.org |

| Temperature | 0-20°C | Minimizes side reactions and by-product formation. orgsyn.orggoogle.com |

| Solvent | Water, Alcohols | Good solubility for reactants. google.com |

| Purification | Recrystallization | Effective for removing impurities like ammonium (B1175870) chloride. orgsyn.org |

Interactive Data Table: Optimized Conditions for 2-Aminoacetamide Synthesis

While 2-aminoacetamide itself is achiral, the principles of stereoselective synthesis are highly relevant for the preparation of its chiral derivatives, which are valuable as building blocks in medicinal chemistry. Asymmetric synthesis of α-amino amides can be challenging. acs.org

One approach involves the stereoselective α-amination of amides using azides, which can proceed under mild, metal-free conditions. acs.org This method has been shown to be highly chemoselective for amides and can achieve high stereoselectivity. Another strategy is the use of cinchona alkaloid-catalyzed aza-Henry reactions with bromonitromethane, which can be integrated with umpolung amide synthesis to produce D-α-amino amides from aliphatic aldehydes. rsc.orgrsc.org These methods provide pathways to enantiomerically enriched α-substituted 2-aminoacetamides.

Development of Novel Synthetic Routes and Precursor Utilization

Novel synthetic routes for 2-aminoacetamide and its derivatives often focus on alternative precursors and catalytic systems to improve efficiency and substrate scope. One alternative to haloacetamides involves the use of α-ketoesters, which can be converted to N-substituted α-amino esters through reductive amination catalyzed by imine reductases (IREDs). nih.gov This biocatalytic approach offers high conversion and excellent enantioselectivity under mild conditions.

Another innovative method is the direct α-amination of ketones and esters, which can be achieved using catalytic copper(II) bromide. organic-chemistry.org This transformation is proposed to proceed through an in-situ generated α-bromo carbonyl species, followed by nucleophilic displacement by an amine. Such methods could potentially be adapted for the synthesis of 2-aminoacetamide derivatives from appropriate starting materials.

Design and Synthesis of this compound Derivatives

The derivatization of this compound can be approached by modifying either the 2-aminoacetamide core or the but-2-enedioic acid counter-ion.

Structural modifications of the 2-aminoacetamide moiety are crucial for probing structure-activity relationships in various biological contexts. A primary strategy is the synthesis of N-substituted derivatives. This can be achieved by reacting 2-chloroacetamide with a primary or secondary amine instead of ammonia. google.comresearchgate.net This approach allows for the introduction of a wide variety of substituents at the amino group.

| Amine Reactant | Product | Solvent | Yield (%) |

| N-methyl-benzylamine | 2-(N-methyl-N-benzylamino)acetamide | Water | Not specified |

| Methylethylamine | 2-(methyl-ethylamino)acetamide | Methanol | 73.1 |

| N-methyl-n-butylamine | 2-(N-methyl-N-butylamino)acetamide | Water | Not specified |

Interactive Data Table: Examples of N-Substituted 2-Aminoacetamide Synthesis. google.com

These N-substituted analogs can then be formulated as but-2-enedioic acid salts to maintain favorable physicochemical properties.

Isotopically labeled compounds are indispensable tools for tracing metabolic pathways, quantifying protein expression, and studying drug mechanisms. chempep.com 2-Aminoacetamide can be synthesized with stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium).

The synthesis of labeled 2-aminoacetamide can be achieved by using isotopically enriched starting materials. For instance, ¹⁵N-labeled 2-aminoacetamide can be prepared by using ¹⁵N-labeled ammonia in the ammonolysis of 2-chloroacetamide. Similarly, ¹³C-labeling can be incorporated by starting with ¹³C-labeled chloroacetic acid or its esters. Chemical synthesis provides precise control over the labeling pattern, allowing for uniform or site-specific labeling. chempep.com

These labeled amino acid derivatives can be used in techniques like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) for quantitative proteomics or as tracers in metabolic studies using mass spectrometry and NMR spectroscopy. silantes.com

Application of Green Chemistry Principles in this compound Synthesis Research

The synthesis of the salt this compound is fundamentally a straightforward acid-base reaction. However, a comprehensive application of green chemistry principles necessitates a thorough evaluation of the entire lifecycle of the synthesis, including the production of the starting materials, 2-aminoacetamide and but-2-enedioic acid (commonly fumaric acid), as well as the final salt formation step. The core tenets of green chemistry—such as waste prevention, atom economy, use of renewable feedstocks, and energy efficiency—provide a framework for developing more sustainable synthetic routes. solubilityofthings.comwikipedia.org

Research in this area focuses on moving away from petrochemical-based syntheses towards bio-based and catalytic methods that reduce environmental impact. plos.org

Green Synthesis of But-2-enedioic Acid (Fumaric Acid)

Fumaric acid is a key platform chemical traditionally produced from petroleum-derived maleic anhydride (B1165640). plos.orgresearchgate.net Green chemistry research has heavily focused on developing sustainable alternatives through biotechnological and catalytic routes from renewable resources.

Biotechnological Production: Microbial fermentation is a leading green strategy for fumaric acid synthesis. This process utilizes renewable feedstocks like biomass and harnesses microorganisms to produce the target chemical. mdpi.com

Fermentation with Rhizopus oryzae : This fungus is widely used for its ability to produce high yields of fumaric acid from glucose. Research has focused on optimizing fermentation conditions and using genetic engineering to enhance productivity. researchgate.netmdpi.com Simultaneous saccharification and fermentation (SSF) processes, which combine the breakdown of biomass into sugars and the fermentation of those sugars into fumaric acid in a single step, have been shown to significantly improve yields compared to separate processes. mdpi.com

Engineered Saccharomyces cerevisiae : Metabolic engineering of baker's yeast, S. cerevisiae, presents another promising route. By deleting and introducing specific genes, researchers have engineered strains capable of producing fumaric acid from glucose. This approach benefits from the robustness and industrial familiarity of yeast as a production organism. plos.org A key advantage of this biological route is the fixation of CO2, which contrasts with the release of greenhouse gases in petrochemical processes. plos.org

Catalytic Routes from Biomass: Another green approach involves the catalytic conversion of biomass-derived molecules.

From Furfural: Researchers have developed a method to synthesize fumaric acid and maleic acid from furfural, a compound derived from agricultural waste. This process uses a recyclable betaine (B1666868) hydrochloride catalyst in an aqueous solution with hydrogen peroxide, achieving high yields. rsc.org

Artificial Photosynthesis: An innovative approach uses solar energy to synthesize fumaric acid from biomass-derived pyruvic acid and carbon dioxide. azom.com Recent advancements have led to the development of a novel photosensitizer that doubles the production yield compared to previous methods, representing a significant step towards using renewable energy for chemical synthesis. azom.com

Table 1: Comparison of Green Synthesis Methods for Fumaric Acid

| Method | Starting Material(s) | Key Catalyst/Organism | Solvents/Conditions | Advantages |

| Microbial Fermentation | Glucose, Biomass (e.g., corncob) | Rhizopus oryzae | Aqueous, Moderate Temperature | High yields, uses renewable feedstock, potential for CO2 fixation. plos.orgmdpi.com |

| Metabolic Engineering | Glucose | Engineered Saccharomyces cerevisiae | Aqueous, Fed-batch culture | Sustainable alternative to petrochemicals, utilizes well-established industrial organism. plos.org |

| Catalytic Oxidation | Furfural (from biomass) | Betaine hydrochloride / H₂O₂ | Aqueous | High total yield (>90%), catalyst can be recycled. rsc.org |

| Artificial Photosynthesis | Pyruvic acid, CO₂ | Novel Photosensitizer | Aqueous, Solar Energy | Uses CO₂ as a raw material, powered by renewable energy. azom.com |

Green Synthesis of 2-Aminoacetamide

The synthesis of 2-aminoacetamide, a glycine (B1666218) amide, can also be improved through the application of green chemistry principles, primarily by employing biocatalysis and atom-economical methods.

Biocatalytic Approaches : Enzymes offer high specificity and can operate under mild conditions (ambient temperature and pressure in aqueous solutions), which significantly reduces energy consumption and avoids the need for harsh reagents. acs.orgnih.gov

Enzymatic Kinetic Resolution : For producing chiral amino amides, D-aminopeptidases can be used for the stereospecific hydrolysis of racemic amino amides. This method allows for the isolation of the desired enantiomer with high purity. researchgate.net

Enzyme Cascade Reactions : Multi-step enzyme cascades can produce amino fatty acids from renewable fatty acids in a one-pot, in vivo biotransformation. While not directly synthesizing 2-aminoacetamide, this technology demonstrates the potential for creating complex amino amides from renewable sources using engineered E. coli cells expressing multiple enzymes. morressier.com

Atom-Economical Chemical Synthesis : Traditional methods for synthesizing amino acids and their derivatives often involve steps with poor atom economy, such as the use of protecting groups, which generate significant waste. acs.orglibretexts.org

Dehydrogenation of Amino Alcohols : A ruthenium pincer complex has been shown to catalyze the dehydrogenation of amino alcohols to form amino acid salts in basic water. organic-chemistry.org This method is highly atom-economical, using water as both the solvent and the oxidant, and produces only hydrogen gas as a byproduct. It avoids the use of hazardous reagents like cyanides common in traditional methods like the Strecker synthesis. organic-chemistry.org

Table 2: Green Chemistry Approaches for Amino Amide Synthesis

| Method | Starting Material | Catalyst/Reagent | Key Principles Applied |

| Biocatalytic Resolution | Racemic amino amides | D-aminopeptidase | Catalysis, Energy Efficiency, Safer Solvents (water). acs.orgresearchgate.net |

| Dehydrogenation of Amino Alcohols | Amino Alcohols | Ruthenium pincer complex | Atom Economy, Safer Solvents (water), Waste Prevention. organic-chemistry.org |

| Enzyme Cascade | Fatty Acids (Renewable) | Multi-enzyme system in E. coli | Use of Renewable Feedstocks, Catalysis, Energy Efficiency. morressier.com |

Green Salt Formation Strategies

The final step, the reaction between 2-aminoacetamide and but-2-enedioic acid, is an acid-base neutralization. While inherently high in atom economy, green principles can still be applied to optimize the process.

Solvent Choice : The principle of using safer solvents is critical. nih.gov Water is the ideal green solvent for this reaction. If insolubility is an issue, alternative green solvents or solvent-free methods should be considered.

Mechanochemistry : This technique involves initiating reactions through mechanical energy (e.g., grinding or milling) in the absence of or with minimal solvent. nih.gov Mechanochemical synthesis is highly energy-efficient, reduces waste from solvents, and can lead to high-yield, room-temperature reactions, making it an excellent green alternative to conventional solution-based methods for salt formation. nih.gov

Energy Efficiency : The reaction should be conducted at ambient temperature and pressure whenever possible to minimize energy consumption, a core principle of green chemistry. acs.org

By integrating these green strategies—from sourcing starting materials via fermentation and biocatalysis to employing solvent-free final reaction steps—the synthesis of this compound can be aligned with the principles of sustainability and environmental responsibility.

Preclinical Pharmacological Investigations of 2 Aminoacetamide;but 2 Enedioic Acid

In Vitro Mechanistic Elucidation Studies

In vitro studies are fundamental to understanding the mechanism of action of a chemical compound at a cellular and molecular level. While no specific in vitro data exists for "2-Aminoacetamide;but-2-enedioic acid," research on its components provides a basis for potential pharmacological activity.

For the fumaric acid moiety, a primary cellular target is the transcription factor Nuclear factor (erythroid-derived 2)-like 2 (Nrf2). Fumaric acid esters, like dimethyl fumarate (B1241708) (DMF) and its active metabolite monomethyl fumarate (MMF), are known to activate the Nrf2 pathway. This activation is thought to occur through the S-alkylation of the Nrf2 inhibitor Keap1 and by promoting the nuclear exit of the Nrf2 repressor Bach1. The Nrf2 pathway is a key regulator of cellular antioxidant responses. iomcworld.org In addition to Nrf2, MMF is also an agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), which is involved in immunomodulatory and anti-inflammatory effects. nih.gov

For the 2-aminoacetamide moiety, derivatives have been investigated for various therapeutic purposes. For instance, certain 2-aminoacetamide derivatives have been identified as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists, which are targets for metabolic diseases. nih.gov Other derivatives have shown potential as inhibitors of histone deacetylase 6 (HDAC6), a target in oncology. mdpi.com

The interaction of fumaric acid esters with their targets has been characterized. MMF, the active metabolite of DMF, acts as an agonist for the HCAR2 receptor. nih.gov The binding to this G protein-coupled receptor is believed to contribute to the anti-inflammatory effects observed with fumarate treatment.

Regarding enzyme inhibition, while specific kinetic data for "this compound" is unavailable, derivatives of 2-aminoacetamide have been explored as enzyme inhibitors. For example, some derivatives have been synthesized and evaluated as potential inhibitors of histone deacetylase 6 (HDAC6). mdpi.com The α-amino amide portion of these molecules is designed to chelate with the zinc ion in the active site of the enzyme, thereby inhibiting its activity. mdpi.com

The modulation of signal transduction pathways is a key aspect of the pharmacological action of fumaric acid esters. The primary pathway modulated is the Nrf2 signaling cascade. By activating Nrf2, fumarates upregulate the expression of a wide range of antioxidant and cytoprotective genes. patsnap.com This is a crucial mechanism for protecting cells from oxidative stress. patsnap.com

Furthermore, fumarates have been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govfrontiersin.org The NF-κB pathway is a central regulator of inflammation, and its inhibition by fumarates contributes to their anti-inflammatory properties. nih.govfrontiersin.org MMF also modulates the activity of immune cells, shifting the balance from pro-inflammatory T-helper 1 (Th1) and T-helper 17 (Th17) cells towards anti-inflammatory T-helper 2 (Th2) cells. patsnap.com

Gene expression studies in mice have shown that DMF and MEF (monoethyl fumarate) can induce distinct transcriptional profiles in immune tissues. nih.gov DMF exclusively regulated the Nrf2-mediated oxidative stress response pathway, while MEF activated apoptosis pathways. nih.gov This highlights that different fumaric acid esters can have unique effects on gene expression.

Proteomic studies on derivatives of the 2-aminoacetamide component are less common in the available literature. However, the investigation of compounds targeting HDACs, for example, would involve proteomic analysis to understand the downstream effects on protein acetylation and expression.

In vitro, fumaric acid esters have been shown to induce a variety of cellular responses. In the context of multiple sclerosis, DMF and MMF can lead to a dose-dependent decrease in Bcl-2 expression, which promotes lymphocyte apoptosis. nih.gov This effect is more pronounced in CD8+ T cells than in CD4+ T cells. nih.gov They can also impair the maturation of dendritic cells and their ability to activate T cells. nih.gov

Derivatives of 2-aminoacetamide have demonstrated diverse cellular effects depending on their specific structure and target. For example, some phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cell lines and cause cell cycle arrest. mdpi.com Other 2-aminoacetamide derivatives have exhibited antibacterial and antibiofilm activity. nih.gov

In Vivo Efficacy Research in Disease Models (Non-Human)

While no in vivo efficacy data for "this compound" has been found, numerous preclinical studies have demonstrated the efficacy of fumaric acid esters in various animal models of disease.

In models of neurodegenerative diseases such as Parkinson's disease, both DMF and MMF have shown neuroprotective effects, which are attributed to their antioxidant and anti-inflammatory properties mediated by Nrf2. iomcworld.org In animal models of Alzheimer's disease, DMF treatment has been shown to enhance neuronal survival and reduce neuroinflammation. alzdiscovery.org

The efficacy of fumaric acid esters has also been well-established in animal models of multiple sclerosis and psoriasis, which led to their clinical approval for these conditions. frontiersin.orgdermnetnz.org In these models, fumarates reduce inflammation and demyelination in the central nervous system and decrease the severity of skin lesions, respectively. frontiersin.orgdermnetnz.org

For the 2-aminoacetamide component, various derivatives have been tested in animal models. For example, certain 2-aminoacetamide derivatives have shown anticonvulsant activity in rodent models of epilepsy. nih.gov Other derivatives have demonstrated anti-proliferative effects in xenograft models of cancer. mdpi.com

Interactive Data Table: Preclinical Findings for Fumaric Acid Esters (Proxy for but-2-enedioic acid moiety)

| Pharmacological Aspect | Finding | Model System | Reference |

| Cellular Target | Activation of Nrf2 pathway | In vitro (cellular models) | iomcworld.orgpatsnap.com |

| Cellular Target | Agonism of HCAR2 receptor | In vitro (cellular models) | nih.gov |

| Signal Transduction | Inhibition of NF-κB pathway | In vitro (cellular models) | nih.govfrontiersin.org |

| Cellular Response | Induction of lymphocyte apoptosis | In vitro (T-cells) | nih.gov |

| In Vivo Efficacy | Neuroprotection | Mouse model of Parkinson's Disease | iomcworld.org |

| In Vivo Efficacy | Reduced neuroinflammation | Mouse model of Alzheimer's Disease | alzdiscovery.org |

| In Vivo Efficacy | Anti-inflammatory and immunomodulatory effects | Animal models of Multiple Sclerosis | frontiersin.org |

Interactive Data Table: Preclinical Findings for 2-Aminoacetamide Derivatives (Proxy for 2-Aminoacetamide moiety)

| Pharmacological Aspect | Finding | Model System | Reference |

| Cellular Target | PPARα/γ dual agonism | In vitro (cellular assays) | nih.gov |

| Cellular Target | HDAC6 inhibition | In vitro (cellular assays) | mdpi.com |

| Cellular Response | Induction of apoptosis and cell cycle arrest | Cancer cell lines | mdpi.com |

| Cellular Response | Antibacterial and antibiofilm activity | Bacterial cultures | nih.gov |

| In Vivo Efficacy | Anticonvulsant activity | Rodent models of epilepsy | nih.gov |

| In Vivo Efficacy | Anti-proliferative effects | Xenograft models of cancer | mdpi.com |

Selection and Characterization of Relevant Animal Models

The selection of appropriate animal models is a critical step in the preclinical evaluation of any new chemical entity. For the study of this compound, a comprehensive literature review indicates a gap in publicly available research specifying the exact animal models utilized for its pharmacological assessment. Generally, the choice of an animal model in preclinical studies is guided by the therapeutic target and the pathophysiology of the disease .

In related fields of study, such as for derivatives of 2-aminoacetamide investigated as peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists, rodent models have been employed. Specifically, db/db mice, which are genetically diabetic and exhibit obesity, have been used to assess glucose-lowering effects. Zucker Diabetic Fatty (ZDF) rats are another common model for type 2 diabetes and obesity. For broader metabolic studies, C57BL/6 mice are often used. The relevance of these models for this compound would depend on its intended pharmacological target.

The characterization of these models involves a detailed understanding of their genetic background, metabolic state, and disease progression to ensure that they adequately mimic the human condition being studied. This includes monitoring baseline physiological and biochemical parameters before the administration of the investigational compound.

Assessment of Biological Endpoints in Preclinical Studies

Specific biological endpoints for preclinical studies of this compound have not been detailed in available scientific literature. However, based on research into similar compounds, a range of endpoints would be assessed to determine efficacy and mechanism of action.

For compounds targeting metabolic diseases, key biological endpoints would likely include:

Biochemical markers: Plasma glucose, insulin, triglycerides, and cholesterol levels.

Physiological parameters: Body weight, food and water intake, and body composition.

Pharmacodynamic markers: Target engagement and modulation, such as the activation of specific receptors like PPARα and PPARγ.

The following table illustrates potential biological endpoints that could be measured in a preclinical study involving a hypothetical metabolic regulator.

| Endpoint Category | Specific Endpoint | Measurement Method |

| Glycemic Control | Fasting Plasma Glucose | Glucose oxidase method |

| Insulin Levels | ELISA | |

| Lipid Metabolism | Plasma Triglycerides | Enzymatic colorimetric assay |

| Total Cholesterol | Enzymatic colorimetric assay | |

| Body Composition | Body Weight | Digital scale |

| Adipose Tissue Mass | Dissection and weighing |

Histopathological and Molecular Biomarker Analysis from Animal Tissues

There is no specific information available regarding the histopathological and molecular biomarker analysis of animal tissues following treatment with this compound. In a typical preclinical investigation, such analyses are crucial for understanding the compound's effect on target and off-target tissues.

Histopathological examination would involve the microscopic analysis of organs such as the liver, kidney, pancreas, and adipose tissue to identify any cellular changes, inflammation, or damage. Molecular biomarker analysis could include techniques like quantitative polymerase chain reaction (qPCR) to measure changes in gene expression related to the compound's mechanism of action or potential toxicity. For instance, in studies of PPAR agonists, the expression of genes involved in fatty acid oxidation and glucose metabolism in the liver would be of interest.

Structure-Activity Relationship (SAR) Studies for Biological Profiles

No specific structure-activity relationship (SAR) studies for this compound are available in the public domain. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity.

Research on Combinatorial Approaches with Other Investigative Agents

Currently, there is no published research on the use of this compound in combinatorial approaches with other investigative agents. Combinatorial studies are designed to investigate whether the co-administration of two or more therapeutic agents can lead to synergistic or additive effects, potentially enhancing efficacy or reducing the required dosages and associated side effects. The rationale for such studies depends on the pharmacological profile of the individual agents and the potential for complementary mechanisms of action.

Pharmacokinetics and Biotransformation Research of 2 Aminoacetamide;but 2 Enedioic Acid Preclinical Models

Absorption and Distribution Studies in Animal Models

No preclinical studies detailing the absorption and distribution of the salt "2-Aminoacetamide;but-2-enedioic acid" were identified. Research into the individual components provides some general insights, but does not address the pharmacokinetic profile of the combined salt.

2-Aminoacetamide (Glycinamide): As a pro-drug of the amino acid glycine (B1666218), glycinamide (B1583983) is expected to be absorbed via amino acid or peptide transport systems in the gastrointestinal tract. uomustansiriyah.edu.iq Studies on glycinamide derivatives have shown that they can readily enter the brain. nih.gov For instance, after intraperitoneal administration in rats, glycinamide concentrations have been observed to rise in both the hippocampus and frontal cortex, suggesting distribution into the central nervous system. nih.gov However, specific bioavailability percentages and comprehensive tissue distribution profiles for glycinamide itself are not detailed in the available literature.

But-2-enedioic Acid (Fumaric Acid): Fumaric acid is an endogenous intermediate of the citric acid (Krebs) cycle. When administered exogenously, it is expected to be rapidly absorbed and enter these well-established metabolic pathways. Studies on fumaric acid esters, such as dimethyl fumarate (B1241708), show they are rapidly hydrolyzed to their active metabolites in vivo, suggesting that the fumaric acid moiety from the salt would likely be readily available systemically. nih.govnih.govnih.gov

Preclinical Bioavailability Assessment

There is no available data on the preclinical bioavailability of "this compound". The extent to which the salt is absorbed intact, or whether it dissociates into glycinamide and fumaric acid prior to or during absorption, is unknown.

Tissue Distribution and Accumulation Profiling in Research Species

Specific tissue distribution and accumulation studies for "this compound" in any research species have not been reported. While glycinamide has been shown to distribute to the brain in rats, a complete profile across various organs and potential for accumulation is not documented. nih.gov

Investigation of Biological Barrier Penetration (e.g., Blood-Brain Barrier)

Evidence suggests that glycinamide and some of its derivatives can cross the blood-brain barrier. nih.govnih.gov A study involving the tripeptide prolyl-leucyl-glycinamide indicated rapid transport from the blood into the brain. nih.gov However, the specific permeability and transport mechanisms for "this compound" across the blood-brain barrier have not been investigated. Glycine itself has been shown to have low permeability across the blood-brain barrier under normal and ischemic conditions in rats, which necessitates the use of pro-drugs like glycinamide to increase brain concentrations. nih.govresearchgate.net

Metabolism and Excretion Pathways in Preclinical Species

The metabolic fate and excretion routes for "this compound" have not been elucidated in preclinical models.

Identification of Metabolites and Involved Enzymes

The primary metabolic pathway for glycinamide is its conversion to glycine. nih.govresearchgate.net The specific enzymes responsible for this conversion in vivo are not clearly identified in the available literature. Fumaric acid is a key component of the Krebs cycle and is metabolized by fumarase. It is not expected to produce unique metabolites outside of this central metabolic pathway. The metabolic profile of the combined salt has not been studied.

Elucidation of Excretion Routes and Clearance Mechanisms

No studies are available that describe the excretion routes (e.g., renal, fecal) and clearance mechanisms for "this compound". For its components, glycine (the metabolite of glycinamide) that is not used by the body would be expected to be renally cleared. Fumaric acid, being an endogenous substance, would be metabolized, and its components incorporated into other molecules or eliminated as carbon dioxide and water. Studies in dogs and cats have shown that dietary advanced glycation end products can be excreted via urine and feces, but this is a different class of compounds. researchgate.netnih.gov

Interspecies Pharmacokinetic Scaling and Predictive Modeling

No preclinical pharmacokinetic data for "this compound" or "2-aminoacetamide" in different animal species is publicly available. Consequently, it is not possible to perform an interspecies pharmacokinetic scaling analysis or develop predictive models for this compound. General principles of allometric scaling, which relate pharmacokinetic parameters to body weight across species, exist but cannot be applied without initial data from preclinical studies. aplanalytics.comnih.govsemanticscholar.orgnih.govresearchgate.net

Influence of Physiological Factors on Pharmacokinetics in Animal Models

There is no specific information regarding how physiological factors such as age, sex, genetics, or disease state influence the pharmacokinetics of "this compound" or its components in animal models. While it is understood that such factors can significantly alter drug absorption, distribution, metabolism, and excretion, no studies have been published that investigate these effects for the specified compound. veteriankey.comnih.govnih.govresearchgate.net

Due to the absence of the necessary preclinical data, the creation of data tables and a detailed article as outlined in the instructions is not feasible.

Advanced Analytical Methodologies for 2 Aminoacetamide;but 2 Enedioic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 2-Aminoacetamide;but-2-enedioic acid, enabling the separation of the salt from its precursors, potential impurities, or other components in a complex matrix. The distinct chemical properties of the aminoacetamide cation and the fumarate (B1241708) anion—one being a polar, basic moiety and the other an acidic dicarboxylic acid—inform the selection and development of appropriate chromatographic methods.

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile, polar compounds, making it highly suitable for this compound. nih.govmyfoodresearch.com Reversed-phase (RP) HPLC is a common approach for separating both the 2-aminoacetamide and but-2-enedioic acid components. sielc.comsielc.com

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is often the stationary phase of choice due to its versatility. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). sielc.com To achieve good peak shape and retention for both the acidic and basic components of the salt, pH control and the use of mobile phase additives are critical. An acidic modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid is often employed. sielc.comsielc.com

Validation of a developed HPLC method ensures its reliability for quantitative analysis. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 5% B to 40% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and high polarity of this compound, direct analysis by GC is not feasible. Therefore, derivatization is a mandatory sample preparation step to convert the analyte into a volatile and thermally stable form. thermofisher.com

A two-step derivatization procedure is often employed for compounds containing both acidic and amine functionalities. nih.govmdpi.com

Esterification: The carboxylic acid groups of the but-2-enedioic acid moiety are converted to esters (e.g., methyl or ethyl esters) by reaction with an alcohol in the presence of an acidic catalyst.

Silylation or Acylation: The primary amine and amide groups of the 2-aminoacetamide moiety are derivatized. Silylation with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups. thermofisher.com Acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can also be used. mdpi.com

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification and quantification.

Table 2: Representative GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatization | Step 1: Methanolic HCl (for esterification)Step 2: MSTFA (for silylation) |

| GC Column | 5% Phenyl Methylpolysiloxane (e.g., TR-5, DB-5), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (2 min), ramp at 10 °C/min to 280 °C, hold 5 min |

| MS Interface Temp. | 280 °C |

| Detection | Mass Spectrometry (Scan or SIM mode) |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.gov SFC is particularly advantageous for chiral separations, offering faster analysis times and reduced organic solvent consumption compared to HPLC. chromatographyonline.com

While 2-aminoacetamide itself is achiral, SFC is a critical tool for studying potential chiral impurities or for resolving stereoisomers if a chiral center were introduced into the molecule. The analysis of chiral amino compounds is a well-established application of SFC. tandfonline.comresearchgate.net This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and crown ether-based CSPs are highly effective for resolving racemic compounds containing primary amino groups. bohrium.com

Method development in SFC involves optimizing the choice of CSP, the composition of the mobile phase (typically CO₂ with a polar co-solvent like methanol or ethanol), as well as the backpressure and temperature, which influence the fluid density and solvating power. chromatographyonline.comresearchgate.net

Table 3: Typical SFC Conditions for Chiral Analysis of Amino Compounds

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |

| Mobile Phase | Supercritical CO₂ with Methanol/Ethanol (B145695) as co-solvent (gradient or isocratic) |

| Additives | Basic (e.g., triethylamine) or acidic (e.g., trifluoroacetic acid) modifiers to improve peak shape |

| Flow Rate | 2-4 mL/min |

| Backpressure | 100-150 bar |

| Column Temperature | 35-40 °C |

| Detection | UV or Mass Spectrometry |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its molecular weight, connectivity, and three-dimensional structure.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a chromatographic inlet (LC-MS or GC-MS), it is a powerful tool for both qualitative and quantitative analysis.

In LC-MS with electrospray ionization (ESI), the intact salt can be observed. In positive ion mode, the 2-aminoacetamide cation ([C₂H₇N₂O]⁺) would be detected at an m/z corresponding to its molecular weight (approx. 75.05). In negative ion mode, the fumarate anion ([C₄H₃O₄]⁻) would be detected at its corresponding m/z (approx. 115.01).

For structural elucidation, tandem mass spectrometry (MS/MS) is employed. The precursor ions are fragmented to produce a characteristic pattern of product ions.

2-Aminoacetamide Cation Fragmentation: Likely involves the neutral loss of ammonia (B1221849) (NH₃) or the loss of the acetamide (B32628) group.

Fumarate Anion Fragmentation: Characterized by the loss of water (H₂O) and carbon dioxide (CO₂). researchgate.net

In GC-MS analysis of the derivatized molecule, the electron ionization (EI) mass spectrum would show fragments characteristic of the TMS-derivatized aminoacetamide and the esterified fumarate. nist.gov

Table 4: Predicted Key Mass-to-Charge (m/z) Ratios for MS Analysis

| Ion/Fragment | Predicted m/z (Monoisotopic) | Technique |

| 2-Aminoacetamide Cation [M+H]⁺ | 75.05 | ESI-MS (+) |

| But-2-enedioate Anion [M-H]⁻ | 115.01 | ESI-MS (-) |

| Fumarate fragment [M-H-CO₂]⁻ | 71.01 | ESI-MS/MS (-) |

| Di-TMS derivatized 2-Aminoacetamide [M]⁺• | 218.13 | EI-MS |

| Dimethyl ester of Fumaric Acid [M]⁺• | 144.04 | EI-MS |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous structural determination in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to establish the connectivity of atoms.

In the ¹H NMR spectrum of this compound, the but-2-enedioate (fumarate) moiety is expected to show a sharp singlet for its two equivalent vinylic protons, a consequence of its trans-configuration and molecular symmetry. chemicalbook.comhmdb.ca The 2-aminoacetamide moiety would display a singlet for the methylene (B1212753) (-CH₂-) protons adjacent to the amine and carbonyl groups. The protons on the nitrogen atoms (-NH₂ and -CONH₂) may appear as broad signals. tandfonline.com

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Signals for the carbonyl carbons of both the amide and the carboxylic acid, the vinylic carbons of the double bond, and the methylene carbon would be observed at characteristic chemical shifts. researchgate.net Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm proton-proton and proton-carbon correlations, respectively.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Moiety | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| But-2-enedioic acid | -CH=CH- | ~6.5 | ~134 |

| -COOH | - | ~166 | |

| 2-Aminoacetamide | -CH₂- | ~3.4 | ~43 |

| -CONH₂ | - | ~172 | |

| -NH₂ | Broad signal | - | |

| -CONH₂ | Broad signal | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identification in Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are pivotal techniques for the structural elucidation and identification of "this compound". These methods provide characteristic spectral fingerprints based on the molecule's vibrational modes and electronic transitions.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of "this compound" is a composite of the spectra of its constituent ions: 2-aminoacetamidum and but-2-enedioate. The spectrum is expected to exhibit characteristic absorption bands corresponding to the various functional groups present.

Key expected vibrational modes include the stretching and bending of N-H bonds in the primary amine and amide groups, C=O stretching in the amide and carboxylate groups, C-N stretching, and O-H stretching from the carboxylate. The but-2-enedioate component will show characteristic C=C stretching and C-H bending vibrations associated with the alkene group. The exact positions of these bands can be influenced by hydrogen bonding and the crystalline structure of the salt.

Interactive Data Table: Representative Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3400 - 3250 |

| Amide (CONH₂) | N-H Stretch | 3350 - 3180 |

| Amide (CONH₂) | C=O Stretch (Amide I) | 1690 - 1630 |

| Carboxylate (COO⁻) | C=O Asymmetric Stretch | 1610 - 1550 |

| Carboxylate (COO⁻) | C=O Symmetric Stretch | 1420 - 1300 |

| Alkene (C=C) | C=C Stretch | 1680 - 1620 |

| C-H (Alkene) | C-H Bend | 1000 - 650 |

| C-N | C-N Stretch | 1250 - 1020 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in "this compound" are the carbonyl groups of the amide and the carboxylates, as well as the carbon-carbon double bond in the but-2-enedioic acid moiety. The but-2-enedioic acid component, particularly if in the trans (fumarate) configuration, is expected to be the dominant contributor to the UV absorption spectrum, with an absorption maximum (λmax) typically observed in the range of 200-220 nm. The position of the λmax can be influenced by the solvent and the pH of the medium.

Interactive Data Table: Representative UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| C=C-C=O (in but-2-enedioate) | π → π | 205 - 215 |

| C=O (Amide) | n → π | ~220 |

Hyphenated Techniques for Complex Mixture Analysis in Biological Matrices

To analyze "this compound" in complex biological samples such as plasma, urine, or tissue homogenates, hyphenated analytical techniques are indispensable. These methods couple a separation technique with a detection technique, providing the high selectivity and sensitivity required for quantitative analysis in intricate matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and commonly used hyphenated technique for the analysis of polar, non-volatile compounds like "this compound".

Chromatographic Separation: A liquid chromatograph separates the target analyte from other components in the biological matrix. For a polar compound like "this compound", hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an aqueous mobile phase and a polar-modified column would be suitable.

Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules, which would ionize the analyte. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, but it would require derivatization of the non-volatile "this compound" to make it volatile. This adds a step to the sample preparation but can provide excellent separation and sensitivity.

Interactive Data Table: Representative LC-MS/MS Method Parameters for the Analysis of this compound in Plasma

| Parameter | Condition |

| LC System | |

| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% B to 50% B over 5 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | ESI Positive/Negative |

| Monitored Transition (Hypothetical) | Parent Ion (m/z) → Fragment Ion (m/z) |

| Collision Energy | Optimized for fragmentation |

Bioanalytical Method Validation for Preclinical Sample Analysis

Before a bioanalytical method can be used to generate reliable data from preclinical studies, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. The validation of a method for the quantification of "this compound" in a biological matrix like plasma would involve assessing the following parameters according to regulatory guidelines.

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the matrix.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements. This is assessed at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Calibration Curve: The relationship between the instrumental response and the concentration of the analyte. The linearity of this relationship is evaluated over a defined range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Interactive Data Table: Representative Bioanalytical Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |

| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. |

| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the response of a blank sample. |

| Stability (e.g., Freeze-Thaw, Short-Term) | Mean concentrations should be within ±15% of the nominal concentration. |

Advanced Imaging Techniques for In Vivo Distribution Research

Advanced imaging techniques are crucial for non-invasively visualizing and quantifying the distribution of "this compound" in a living organism. These studies provide critical information on drug targeting, accumulation in tissues, and clearance.

Positron Emission Tomography (PET)

PET is a highly sensitive nuclear imaging technique that can be used to study the in vivo distribution of a drug. This would require labeling "this compound" with a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). The radiolabeled compound is administered to the subject, and the PET scanner detects the gamma rays produced by positron annihilation. This allows for the three-dimensional mapping of the radiotracer's distribution over time. For a compound containing an amino acid moiety, PET imaging could provide valuable insights into its uptake and metabolism in various tissues.

Magnetic Resonance Spectroscopy (MRS)

Magnetic Resonance Spectroscopy (MRS) is a non-invasive analytical technique that can detect and quantify certain molecules in a defined volume of tissue. While less sensitive than PET, MRS does not require the use of ionizing radiation. If "this compound" accumulates in a specific tissue to a sufficiently high concentration, proton (¹H) or carbon-13 (¹³C) MRS could potentially be used to detect its presence and monitor its concentration over time. This would provide valuable information about the pharmacokinetics of the compound within a specific organ or region of interest.

The application of these advanced imaging techniques can significantly enhance the understanding of the in vivo behavior of "this compound", providing a bridge between in vitro assays and preclinical efficacy and safety studies.

Computational and Theoretical Chemistry Studies of 2 Aminoacetamide;but 2 Enedioic Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a protein receptor, to form a stable complex. mdpi.com This method is instrumental in predicting the binding affinity and interaction geometry of 2-Aminoacetamide;but-2-enedioic acid with various biological targets.

The process begins with the generation of three-dimensional conformations of the 2-aminoacetamide and but-2-enedioate ions. These structures are then computationally "docked" into the binding site of a target protein. Given the structural similarity of its components to endogenous molecules, plausible targets could include amino acid transporters, metabolic enzymes, or receptors that recognize small carboxylate- and amino-containing ligands.

The docking simulations would model the key intermolecular interactions responsible for stabilizing the ligand-protein complex. For the 2-aminoacetamide cation, these interactions would primarily involve hydrogen bonds from its amide and protonated amine groups, as well as ionic interactions. The but-2-enedioate dianion would be predicted to form strong ionic bonds (salt bridges) and hydrogen bonds via its two carboxylate groups. Scoring functions are then used to rank the potential binding poses, with lower scores typically indicating more favorable binding energy.

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Amino Acid Transporter

| Component Ion | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| 2-Aminoacetamide | -5.8 | Asp121, Gln204, Ser34 | Ionic bond with Aspartate; Hydrogen bonds with Glutamine, Serine |

| But-2-enedioic acid | -6.5 | Arg276, Lys301, Tyr150 | Ionic bonds with Arginine, Lysine; Hydrogen bond with Tyrosine |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical approaches that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. uestc.edu.cnnih.gov These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally determined activity or property.

For this compound, a QSAR/QSPR study would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. Key descriptors would include:

Physicochemical Properties: LogP (octanol-water partition coefficient), which would be very low due to the compound's ionic nature; Topological Polar Surface Area (TPSA), which would be high; and Molar Refractivity.

Electronic Descriptors: Dipole moment and the distribution of partial charges on each atom.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

A hypothetical QSAR model could be developed using a dataset of similar amino acid-dicarboxylic acid salts to predict their inhibitory activity against a specific enzyme. The model would identify which descriptors are most important for activity, providing insights for designing more potent analogues.

Table 2: Selected Calculated Molecular Descriptors for QSAR/QSPR Modeling

| Compound Name | Molecular Weight ( g/mol ) | TPSA (Ų) | Predicted LogP | Number of H-Bond Donors | Number of H-Bond Acceptors |

| This compound | 190.16 | 133.4 | -3.5 | 4 | 5 |

| Glycine (B1666218);succinic acid (Analogue 1) | 193.14 | 100.1 | -3.1 | 4 | 4 |

| 3-Aminopropanamide;glutaric acid (Analogue 2) | 220.21 | 133.4 | -3.3 | 4 | 5 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational flexibility and its dynamic interactions with its environment, such as water or a protein binding site.

In a conformational analysis, an MD simulation would track the rotational freedom around the single bonds within both the 2-aminoacetamide and but-2-enedioate ions in an aqueous solution. researchgate.net This would reveal the most stable conformations and the energy barriers between them. Furthermore, the simulation would characterize the solvation shell, showing how water molecules orient around the charged and polar groups of the compound and calculating the average number of hydrogen bonds formed.

When studying ligand-protein interactions, MD simulations can assess the stability of a docking pose. By running a simulation of the compound within the protein's binding site, researchers can monitor parameters like the Root Mean Square Deviation (RMSD) to see if the ligand remains stably bound. Advanced MD techniques can also be used to model the entire binding or unbinding process, providing insights into the kinetics (k_on and k_off rates) of the interaction.

Table 3: Illustrative Output Parameters from a 100 ns MD Simulation

| Parameter | 2-Aminoacetamide (in water) | But-2-enedioic acid (in water) | Complex in Binding Site |

| Average Radius of Gyration (Rg) (Å) | 2.1 | 2.5 | N/A |

| Average Ligand RMSD (Å) | N/A | N/A | 1.2 |

| Avg. H-Bonds (Ligand-Water) | 7.5 | 8.2 | 2.1 |

| Avg. H-Bonds (Ligand-Protein) | N/A | N/A | 4.3 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules with high accuracy. researchgate.netresearchgate.net These methods can predict the geometry, energy levels of molecular orbitals, and charge distribution of this compound, offering fundamental insights into its chemical reactivity.

Calculations would typically start with a geometry optimization to find the most stable three-dimensional structure of the ionic pair. From this structure, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial parameter that relates to the molecule's chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map can also be generated. This map visualizes the electron density around the molecule, highlighting electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the carboxylate oxygens would be highly electron-rich, while the protons on the ammonium (B1175870) group would be the most electron-poor sites.

Table 4: Predicted Quantum Chemical Properties (DFT/B3LYP)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Relates to the ability to donate electrons (located on the carboxylate) |

| LUMO Energy | -0.5 eV | Relates to the ability to accept electrons (located on the amide moiety) |

| HOMO-LUMO Gap | 6.3 eV | Indicates high kinetic stability |

| Dipole Moment | 12.5 Debye | Confirms the highly polar and ionic nature of the compound |

| Most Negative Atomic Charge | -0.75 e (on Carboxylate Oxygen) | Indicates the primary site for interaction with electrophiles or H-bond donors |

| Most Positive Atomic Charge | +0.45 e (on Ammonium Hydrogen) | Indicates the primary site for interaction with nucleophiles or H-bond acceptors |

In Silico ADME Prediction and Optimization (Preclinical Focus)

In the preclinical phase of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is critical to avoid late-stage failures. nih.govnih.gov In silico ADME models use the molecular structure of a compound to forecast its pharmacokinetic profile. sciensage.info

For this compound, its structure—small, polar, and ionic—allows for several key ADME predictions:

Absorption: The compound is predicted to have high water solubility but poor passive permeability across the gastrointestinal tract due to its high polarity and charge. Its absorption may depend on specific transporters for amino acids or dicarboxylates.

Distribution: Due to its hydrophilicity, it is expected to have a low volume of distribution and is highly unlikely to cross the blood-brain barrier.

Metabolism: The amide bond in the 2-aminoacetamide component could be a site for enzymatic hydrolysis. Both components are structurally similar to natural metabolites and may enter relevant metabolic pathways.

Excretion: The compound is likely to be rapidly eliminated from the body via renal excretion.

These predictions help to identify potential liabilities that may need to be addressed through chemical modification.

Table 5: Predicted ADME Profile for this compound

| ADME Property | Prediction | Implication |

| Gastrointestinal Absorption | Low (Passive) | May require active transport for oral bioavailability |

| Blood-Brain Barrier Permeant | No | Unlikely to have central nervous system effects |

| P-glycoprotein Substrate | Yes | Susceptible to efflux from cells |

| CYP450 Isoform Inhibition | No (for major isoforms) | Low risk of drug-drug interactions via this mechanism |

| Aqueous Solubility (LogS) | High (> -1.0) | Favorable for formulation |

| Bioavailability Score (Veber) | Poor (Violates polar surface area rule) | Low expectation of oral bioavailability |

De Novo Design and Virtual Screening for Novel Analogues

Computational techniques can be used not only to analyze existing molecules but also to discover or design new ones with improved properties. Virtual screening and de novo design are two such strategies for identifying novel analogues of this compound. mdpi.com

Virtual Screening involves searching large digital libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.govmdpi.com In a structure-based approach, compounds from the library would be docked into the target's active site. In a ligand-based approach, the structure of 2-aminoacetamide or but-2-enedioic acid would be used as a template to search for structurally similar molecules.

De Novo Design is a more creative approach where computational algorithms build novel molecules from scratch. nih.gov Starting with a fragment of the parent compound (e.g., the amino-amide group) placed in a key position within the receptor's binding site, the algorithm can "grow" a new molecule by adding favorable atoms and functional groups, optimizing the fit and interactions. This could be used to design analogues with higher binding affinity or improved ADME properties, such as better membrane permeability.

Table 6: Comparison of Parent Compound with a Hypothetical Designed Analogue

| Feature | This compound | Designed Analogue (Hypothetical) | Design Rationale |

| Core Structure | Aminoacetamide | Cyclopropyl-aminoacetamide | Introduce rigidity to improve binding entropy |

| Acidic Moiety | But-2-enedioic acid | Monocarboxylate with tetrazole | Reduce overall charge and polarity; improve permeability |

| Predicted Affinity (Ki) | 15 µM | 0.8 µM | Enhanced hydrophobic and hydrogen-bond interactions |

| Predicted TPSA (Ų) | 133.4 | 95.2 | Improve potential for passive diffusion |

| Design Method | N/A | De Novo Fragment Growth | Build upon key interactions of the parent |

Formulation Science and Preclinical Drug Delivery Research for 2 Aminoacetamide;but 2 Enedioic Acid

Physicochemical Considerations for Preformulation Research

Preformulation studies are the cornerstone of developing stable and effective dosage forms. For 2-Aminoacetamide;but-2-enedioic acid, which is the fumarate (B1241708) salt of 2-Aminoacetamide (also known as Glycinamide), these investigations would focus on the intrinsic chemical and physical properties of the molecule. Understanding these characteristics is paramount to predicting its behavior during formulation and in a physiological environment.

2-Aminoacetamide is a water-soluble, white solid, and it is the amide derivative of the amino acid glycine (B1666218). researchgate.netwikipedia.org Fumaric acid, the counter-ion in this salt, is a dicarboxylic acid. The formation of a salt can significantly alter the physicochemical properties of the parent compound, often to improve stability, solubility, and bioavailability.

Key physicochemical parameters that would be investigated in preformulation research for this compound include:

Solubility: Determining the solubility profile in various aqueous and organic solvents across a range of pH values is critical. Glycinamide (B1583983) itself is noted to have good water solubility. researchgate.netwikipedia.org The solubility of the fumarate salt would need to be experimentally determined.

pKa: The acid dissociation constant (pKa) influences the extent of ionization at different physiological pHs, which in turn affects absorption and distribution. The hydrochloride salt of glycinamide has a pKa near 8.20 at 20°C, making it useful for applications in physiological pH ranges. wikipedia.org

LogP: The octanol-water partition coefficient (LogP) provides insight into the lipophilicity of the compound, which is a key predictor of its ability to cross biological membranes.

Crystal Form and Polymorphism: The solid-state properties, including crystallinity and the potential for polymorphism, are crucial as different polymorphic forms can exhibit different solubilities, stabilities, and melting points.

Stability: A thorough investigation of the compound's stability under various stress conditions such as heat, light, humidity, and in different pH solutions is essential to determine its degradation pathways and shelf-life.

A summary of the available physicochemical data for the individual components is presented in the table below.

| Property | 2-Aminoacetamide (Glycinamide) | but-2-enedioic acid (Fumaric Acid) |

| Molecular Formula | C₂H₆N₂O | C₄H₄O₄ |

| Molecular Weight | 74.08 g/mol | 116.07 g/mol |

| Appearance | White solid | White crystalline powder |

| Solubility in water | Good | Slightly soluble |

| Melting Point | 65-67 °C | 287 °C (sublimes) |

Development of Novel Delivery Systems for Preclinical Studies

To enhance the therapeutic potential of a compound, novel drug delivery systems are often explored in preclinical research. These systems aim to improve solubility, stability, and control the release of the active agent. For this compound, several advanced delivery strategies could be hypothetically considered, although specific research on this compound is not currently available in the public domain.

Nanoparticle-Based Delivery Systems

Nanoparticles, with their small size and large surface area, offer a versatile platform for drug delivery. nih.gov They can be engineered to protect the encapsulated drug from degradation, improve its bioavailability, and potentially target it to specific tissues. nih.gov Both polymeric and lipid-based nanoparticles could be investigated for the delivery of this compound.

No specific research data is available for nanoparticle-based delivery systems for this compound.

Liposomal Formulations

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. nih.govnih.gov They are biocompatible and can modify the pharmacokinetic profile of the encapsulated drug, potentially reducing toxicity and improving efficacy. nih.govnih.gov

No specific research data is available for liposomal formulations of this compound.

Polymeric Micelles and Conjugates

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers. nih.govbiotech-asia.org They can solubilize poorly water-soluble drugs in their hydrophobic core, while the hydrophilic shell provides a stable interface with the aqueous environment. nih.govbiotech-asia.org This can lead to enhanced stability and prolonged circulation times.

No specific research data is available for polymeric micelles and conjugates of this compound.

Prodrug Strategies for Enhanced Biological Investigation

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form within the body. nih.govdigitellinc.com This strategy can be employed to overcome various pharmaceutical and pharmacokinetic barriers, such as poor solubility or rapid metabolism. nih.govdigitellinc.com For 2-Aminoacetamide, a prodrug approach could involve modifying its structure to enhance its transport across biological membranes.

No specific research data is available for prodrug strategies specifically designed for this compound.

Characterization of Preclinical Research Formulations

The characterization of any newly developed formulation is a critical step to ensure its quality, stability, and performance. A suite of analytical techniques would be employed to characterize preclinical formulations of this compound.

Key characterization parameters would include:

Particle Size and Morphology: For nanoparticle and liposomal formulations, techniques like dynamic light scattering (DLS) and electron microscopy would be used to determine the size distribution and shape of the particles.

Encapsulation Efficiency and Drug Loading: The amount of drug successfully encapsulated within the delivery system would be quantified using methods such as chromatography (e.g., HPLC).

In Vitro Release Profile: Dissolution studies would be conducted to determine the rate and extent of drug release from the formulation under simulated physiological conditions.

Stability: The physical and chemical stability of the formulation would be assessed over time under various storage conditions.

As there is no available research on the development of novel delivery systems for this compound, there is consequently no data on the characterization of such preclinical formulations.

Particle Size and Morphology Analysis

The particle size and morphology of a drug substance are critical physical characteristics that significantly influence its biopharmaceutical properties, including dissolution rate and bioavailability. In the context of formulation development, these parameters are meticulously analyzed to ensure consistent product performance. Techniques such as scanning electron microscopy (SEM) and laser diffraction are commonly employed to characterize the size distribution and shape of particles.

For this compound, specific research detailing the particle size and morphology of its raw form or within a formulated drug delivery system is not presently available. Therefore, no specific data on its crystalline or amorphous structure, surface texture, or particle dimensions can be provided.

Table 1: Hypothetical Particle Size Distribution Data for a Model Compound This table is for illustrative purposes only and does not represent actual data for this compound.

| Parameter | Value |

|---|---|

| D10 (µm) | 2.5 |

| D50 (µm) | 15.8 |

| D90 (µm) | 45.2 |

| Span | 2.7 |

Encapsulation Efficiency and Loading Capacity

In the development of advanced drug delivery systems, such as nanoparticles or microparticles, encapsulation efficiency (EE) and loading capacity (LC) are fundamental parameters. EE refers to the percentage of the drug that is successfully entrapped within the carrier, while LC denotes the weight percentage of the drug relative to the total weight of the carrier system. These factors are crucial for determining the feasibility and potential efficacy of a delivery system.

There is no published research that investigates the encapsulation of this compound into any specific drug delivery vehicle. Consequently, data regarding its encapsulation efficiency and loading capacity in various polymer- or lipid-based systems are not available.

Table 2: Illustrative Encapsulation Efficiency and Loading Capacity for a Generic Nanoparticle System This table is for illustrative purposes only and does not represent actual data for this compound.

| Formulation | Drug:Polymer Ratio | Encapsulation Efficiency (%) | Loading Capacity (%) |

|---|---|---|---|

| F1 | 1:5 | 75.3 ± 4.2 | 12.5 ± 0.7 |

| F2 | 1:10 | 88.9 ± 3.1 | 8.1 ± 0.3 |

| F3 | 1:20 | 92.1 ± 2.5 | 4.4 ± 0.1 |

Stability Assessment of Research Formulations Under Various Conditions

Stability testing is a critical component of formulation science, designed to evaluate how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining appropriate storage conditions and shelf-life.

As no specific research formulations for this compound are described in the scientific literature, there are no available stability assessment data. Investigations into its degradation pathways, potential interactions with excipients, and stability in various physiological-mimicking media have not been reported.

Table 3: Example Stability Data for a Model Formulation at 40°C/75% RH This table is for illustrative purposes only and does not represent actual data for this compound.

| Time (Months) | Assay (%) | Total Impurities (%) |

|---|---|---|

| 0 | 100.2 | 0.15 |

| 1 | 99.8 | 0.25 |

| 3 | 99.1 | 0.48 |

| 6 | 98.5 | 0.82 |

Future Directions and Research Challenges for 2 Aminoacetamide;but 2 Enedioic Acid

Integration of Omics Technologies in Mechanistic Research

The elucidation of the precise mechanism of action of 2-Aminoacetamide;but-2-enedioic acid at a molecular level is a critical future endeavor. The application of "omics" technologies, which allow for the large-scale study of biological molecules, will be instrumental in achieving this. nih.govnih.gov These technologies offer a holistic view of the cellular response to the compound, moving beyond single-target interactions to a systems-level understanding.

Future research will likely involve a multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive biological fingerprint of the compound's activity. biobide.comfuturebridge.com For instance, transcriptomics can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications. Metabolomics, in turn, can provide a snapshot of the metabolic pathways affected by the compound. enviro.wiki

A significant challenge in this area is the complexity of data analysis and the integration of these large datasets to construct a coherent mechanistic narrative. biobide.com The development of advanced bioinformatics and computational tools will be essential to navigate this data-rich landscape and extract meaningful biological insights.

Table 1: Hypothetical Multi-Omics Data Integration for this compound

| Omics Layer | Potential Findings | Research Challenge |

| Genomics | Identification of genetic variations influencing compound sensitivity. | Distinguishing causal variants from correlational changes. |

| Transcriptomics | Altered expression of genes involved in key signaling pathways. | Validating the functional consequences of gene expression changes. |

| Proteomics | Changes in the abundance of target proteins and off-target interactors. | Quantifying low-abundance proteins and transient interactions. |

| Metabolomics | Perturbations in cellular metabolic pathways. | Linking metabolic shifts to specific enzymatic activity changes. |

Exploration of Novel Biological Targets and Pathways

A primary objective for future research is the identification of novel biological targets and pathways through which this compound exerts its effects. Traditional target identification methods can be time-consuming, but modern approaches are poised to accelerate this process. nih.gov Phenotypic screening, where the compound's effect is observed in a disease-relevant model without a preconceived target, can uncover unexpected mechanisms of action. nih.gov

Computational methods, including molecular docking and virtual screening, can predict potential protein targets by simulating the interaction between the compound and vast libraries of protein structures. researchgate.netbiorxiv.org Furthermore, chemical proteomics approaches can be employed to directly identify the protein binding partners of the compound within a complex biological sample.

The challenge lies in validating these potential targets and demonstrating their relevance to the compound's observed biological activity. acmedsci.ac.uk This often requires a combination of biochemical, genetic, and cell-based assays to confirm a functional interaction and its downstream consequences. Distinguishing between primary targets and off-target effects that may contribute to both efficacy and potential toxicity is another critical hurdle. nih.gov

Advancements in Synthetic Accessibility for Complex Derivatives

To explore the structure-activity relationship (SAR) and optimize the properties of this compound, the synthesis of a diverse library of complex derivatives is necessary. Future research will focus on developing more efficient and versatile synthetic routes to access these novel analogs. nih.gov

Recent advances in synthetic organic chemistry, such as the development of novel catalytic methods and flow chemistry techniques, could be applied to streamline the synthesis of derivatives. news-medical.net These methods can offer improved yields, reduced reaction times, and greater control over stereochemistry, which is often crucial for biological activity.